![molecular formula C12H20O3 B6181404 ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate CAS No. 854446-52-9](/img/new.no-structure.jpg)
ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C12H20O3 This compound is a derivative of cyclohexane, featuring a carboxylate ester group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate involves an aldol condensation reaction. This reaction typically uses ethyl acetoacetate and methyl vinyl ketone as starting materials. The reaction is catalyzed by a base such as sodium methoxide, leading to the formation of the desired cyclohexane derivative.
Diels-Alder Reaction: Another synthetic route involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Industrial Chemistry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its ester and ketone functional groups allow it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate: This compound has a similar structure but lacks the additional methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Ethyl 4-oxocyclohexane-1-carboxylate: This compound lacks the methyl groups on the cyclohexane ring, which can affect its reactivity and the types of reactions it can undergo.
This compound is unique due to its specific substitution pattern, which influences its chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications.
Properties
CAS No. |
854446-52-9 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
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